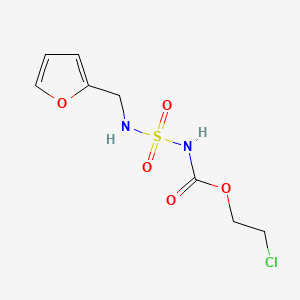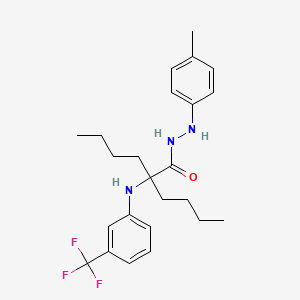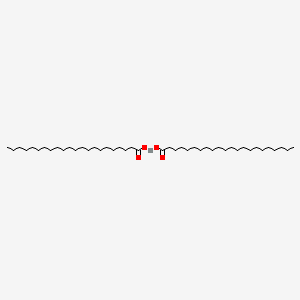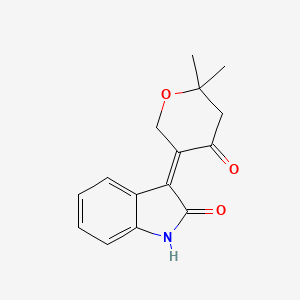
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one is a complex organic compound that features a unique combination of a pyran ring and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyranone precursor under acidic or basic conditions. The reaction may require specific catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors could also be explored to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The indole and pyran rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe to study biological processes.
Medicine
In medicinal chemistry, the compound’s structure may be optimized to enhance its pharmacological properties. It could be investigated for its potential as an anti-cancer agent, anti-inflammatory drug, or other therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Tetrahydro-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- 3-(Tetrahydro-6-methyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indole
Uniqueness
The uniqueness of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one lies in its specific structural features, such as the presence of both a pyran and an indole ring. These features confer distinct chemical and biological properties that differentiate it from similar compounds.
Propriétés
Numéro CAS |
118959-32-3 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
(3Z)-3-(6,6-dimethyl-4-oxooxan-3-ylidene)-1H-indol-2-one |
InChI |
InChI=1S/C15H15NO3/c1-15(2)7-12(17)10(8-19-15)13-9-5-3-4-6-11(9)16-14(13)18/h3-6H,7-8H2,1-2H3,(H,16,18)/b13-10- |
Clé InChI |
VEZCGDOXKNSWMC-RAXLEYEMSA-N |
SMILES isomérique |
CC1(CC(=O)/C(=C\2/C3=CC=CC=C3NC2=O)/CO1)C |
SMILES canonique |
CC1(CC(=O)C(=C2C3=CC=CC=C3NC2=O)CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


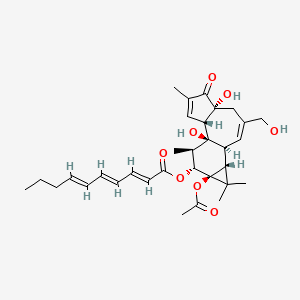
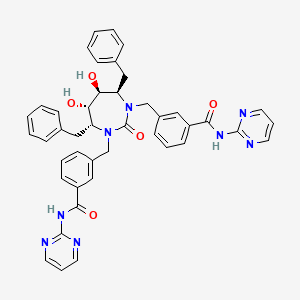
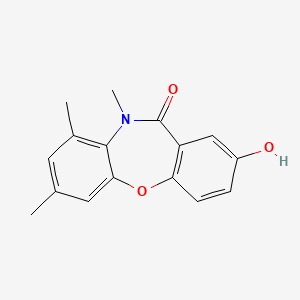
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
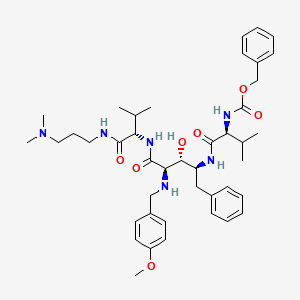
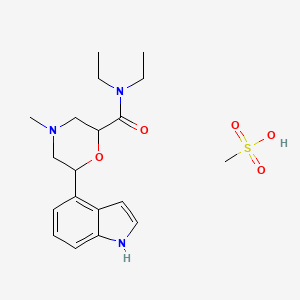
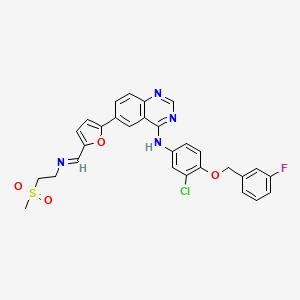
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)

